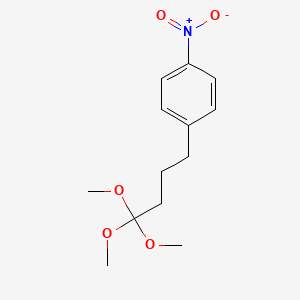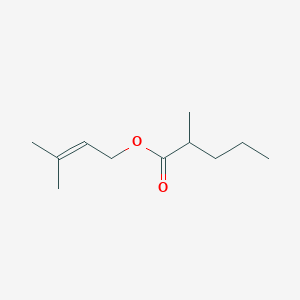![molecular formula C27H20N2S2 B14363699 N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline CAS No. 92681-78-2](/img/structure/B14363699.png)
N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline is a complex organic compound characterized by its unique structure, which includes a dithiolylidene group and multiple phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline typically involves multi-step organic reactions. One common method includes the condensation of N,N-diphenylamine with a suitable dithiolylidene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline involves its interaction with specific molecular targets. The dithiolylidene group can participate in redox reactions, while the phenyl rings may engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: A simpler analog with two phenyl rings attached to an amine group.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
N,N’-Diphenylbenzidine: Features two diphenylamine units connected by a biphenyl linker.
Uniqueness
N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline is unique due to the presence of the dithiolylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior or electronic characteristics.
Propriétés
Numéro CAS |
92681-78-2 |
|---|---|
Formule moléculaire |
C27H20N2S2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[(4-phenyl-1,3-dithiol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C27H20N2S2/c1-4-10-21(11-5-1)26-20-30-27(31-26)28-22-16-18-25(19-17-22)29(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H |
Clé InChI |
SMNYNZKTKNIKAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
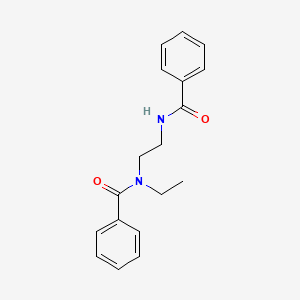

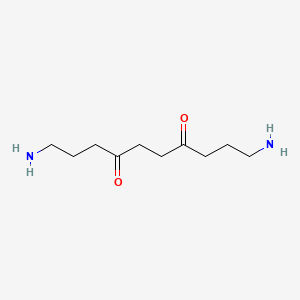

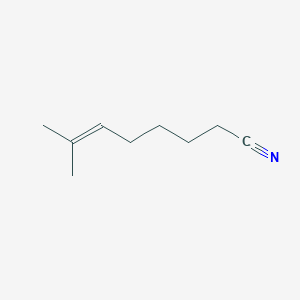
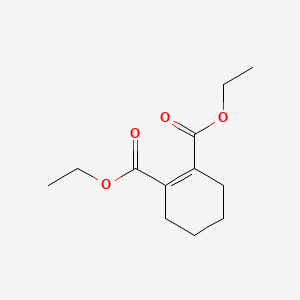
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

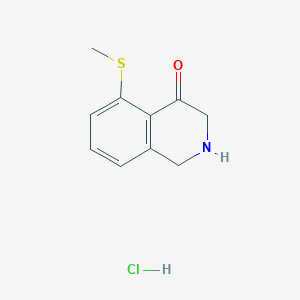
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
